4-(hydrazinocarbonyl)benzamide

Beschreibung

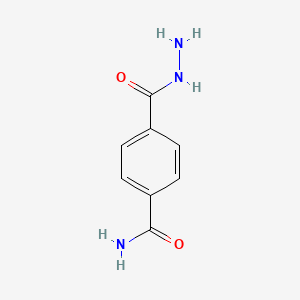

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(hydrazinecarbonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIISHJHWEMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408616 | |

| Record name | 4-(hydrazinecarbonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22590-92-7 | |

| Record name | 4-(hydrazinecarbonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydrazinocarbonyl Benzamide and Its Derivatives

Established Synthetic Pathways to the 4-(Hydrazinocarbonyl)benzamide Core

The creation of the fundamental this compound scaffold is typically a two-step process that involves first forming the stable benzamide (B126) linkage, followed by the introduction of the reactive hydrazide functional group.

The central benzamide linkage (an amide bond between a benzoic acid derivative and an aniline (B41778) derivative) is a robust covalent bond, and its formation is a cornerstone of this synthetic pathway. A common and effective route begins with readily available starting materials, 4-aminobenzoic acid and a substituted benzoyl chloride. nih.gov The reaction is a nucleophilic acyl substitution where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of the benzoyl chloride. This process is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a weak base, such as sodium carbonate, to neutralize the hydrochloric acid byproduct. nih.gov

Another established method involves the coupling of a carboxylic acid and an amine using a coupling agent. For instance, 4-carboxybenzene sulfonamide can be reacted with various amines in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAT) to form the benzamide bond. nih.gov

A third approach starts from terephthalic acid derivatives, such as dimethyl terephthalate. google.com Through controlled reaction conditions, one of the ester groups can be selectively amidated by reacting it with an amine in the presence of a catalyst like sodium methylate in methanol. google.com This yields a mono-amide, mono-ester compound which can then be further processed.

Table 1: Selected Methods for Benzamide Moiety Formation

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |

| 4-Aminobenzoic acid | Benzoyl chloride | Anhydrous Na₂CO₃, THF, room temp | 4-Benzamidobenzoic acid | nih.gov |

| 4-Carboxybenzene sulfonamide | Primary/Secondary Amine | EDCI, HOAT, Et₃N, DMF | 4-Sulfamoylbenzamide derivative | nih.gov |

| Dimethyl terephthalate | Octylamine | Sodium methylate, Methanol, reflux | 4-Carbomethoxybenzoic acid octylamide | google.com |

Once the benzamide moiety, typically in the form of a 4-benzamidobenzoic acid or its ester, has been synthesized, the next step is the introduction of the hydrazinocarbonyl group. This transformation is most commonly and efficiently achieved through the hydrazinolysis of a corresponding ester. nih.gov

The carboxylic acid of 4-benzamidobenzoic acid is first converted into an ester, for example, an ethyl ester, through Fischer esterification. This involves refluxing the acid in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. nih.gov The resulting ethyl 4-benzamidobenzoate is then treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), often in an alcoholic solvent like ethanol at room temperature. nih.gov The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable acylhydrazide, this compound, in good yields. nih.gov This reaction is a standard and widely used method for preparing hydrazides from their corresponding esters. nih.gov

Advanced Synthetic Strategies for Substituted this compound Derivatives

With the core this compound structure in hand, numerous advanced synthetic strategies can be employed to generate a wide array of derivatives. These methods focus on modifying the existing scaffold or utilizing the reactive hydrazide group to build more complex molecular architectures.

Nucleophilic aromatic substitution (SₙAr) offers a powerful tool for diversifying the aromatic rings of the core structure. chemistrysteps.com This type of reaction is possible when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like nitro or sulfonyl groups) and contains a suitable leaving group, typically a halogen. chemistrysteps.commasterorganicchemistry.com

For instance, a derivative of this compound bearing a fluorine or chlorine atom at a position ortho or para to an activating group can undergo substitution. masterorganicchemistry.com A wide range of nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, can be used to displace the halide, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. chemistrysteps.comlibretexts.org The reactivity of the leaving group in SₙAr reactions often follows the order F > Cl > Br > I, which is opposite to that of Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com This strategy allows for the systematic modification of the peripheral structure of the molecule, enabling the exploration of structure-activity relationships.

The hydrazide functional group of this compound is an excellent nucleophile that readily undergoes condensation reactions with aldehydes and ketones to form acylhydrazones. nih.gov This reaction is one of the most important and versatile methods for elaborating the core structure. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a stable C=N double bond. nih.gov

This reaction is typically carried out in an alcoholic solvent, often with acid catalysis, to produce the desired hydrazone in high yield. nih.gov The structural diversity of commercially available or synthetically accessible aldehydes and ketones allows for the creation of a vast library of hydrazone derivatives from a single hydrazide precursor. Acylhydrazones are valuable compounds in their own right and also serve as key intermediates for further chemical transformations. nih.govresearchgate.net

Table 2: Illustrative Examples of Hydrazone Formation

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative Structure | General Conditions | Reference |

| Benzaldehyde | N'-(phenylmethylene)-4-benzamidobenzohydrazide | Ethanol, acid catalyst, reflux | nih.govresearchgate.net |

| Acetone | N'-(propan-2-ylidene)-4-benzamidobenzohydrazide | Ethanol, acid catalyst, reflux | nih.govresearchgate.net |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-4-benzamidobenzohydrazide | Ethanol, acid catalyst, reflux | nih.govresearchgate.net |

The this compound core and its hydrazone derivatives are exceptionally useful precursors for the synthesis of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. cu.edu.eg

The acylhydrazide moiety itself can be cyclized with various reagents. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings. cu.edu.eg

Furthermore, the acylhydrazone derivatives are versatile intermediates for cyclization. Depending on the substrate and reaction conditions, they can be converted into a range of heterocyclic systems. For example, certain hydrazones can undergo intramolecular cyclization to yield pyrazole (B372694) or pyrazolo[5,1-c] nih.govcu.edu.egresearchgate.nettriazine derivatives. researchgate.net In other cases, intramolecular reactions involving a suitably positioned group on one of the benzamide rings can lead to fused heterocyclic systems like quinazolinones. rsc.org These cyclization strategies significantly increase the molecular complexity and rigidity of the final products, providing access to novel chemical entities.

Table 3: Examples of Heterocycles from Hydrazide/Hydrazone Precursors

| Precursor | Reagent/Condition | Resulting Heterocyclic System | Reference |

| Terephthalic dihydrazide | Carbon disulfide, KOH, then acid/POCl₃ | Bis-thiadiazole | cu.edu.eg |

| Pyrazole-based hydrazone | Thermal cyclization | Pyrazolo[5,1-c] nih.govcu.edu.egresearchgate.nettriazine | researchgate.net |

| 2-(5-iodotriazolyl)benzamide | Base or Cu-catalyst | Triazole-fused cyclic imidates or quinazolinones | rsc.org |

Palladium-Catalyzed Reactions for C-H Activation and Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, these reactions are particularly valuable for introducing a wide array of functional groups onto the aromatic ring through C-H activation and cross-coupling strategies.

C-H Activation:

Direct C-H activation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Palladium catalysts, often guided by a directing group, can selectively activate a specific C-H bond on a benzamide core. For instance, research has demonstrated the palladium-catalyzed, regioselective activation of C(sp²)-H bonds in benzamides. nih.gov Using an 8-aminoquinoline (B160924) directing group, a palladium catalyst can facilitate the coupling of the benzamide with disilanes or germanes. nih.gov A key advantage of this method is that the directing group can be subsequently removed by reacting it with hydrazine, which concurrently generates the desired acyl hydrazide moiety, directly leading to a this compound derivative. nih.gov This dual-purpose step streamlines the synthetic sequence.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in synthesizing complex benzamide derivatives.

Suzuki-Miyaura Coupling: This reaction is primarily used for forming C-C bonds. While traditionally used with aryl halides, recent advancements have enabled the use of amides as coupling partners. Through a cooperative catalysis approach involving a Lewis base and a palladium catalyst, the otherwise inert N-C amide bond can be selectively cleaved and coupled with boronic acids to form biaryl ketones. acs.org This strategy offers a pathway to derivatives where the benzamide group is modified.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. youtube.com It is used to couple amines with aryl halides, which is a foundational step in building the benzamide scaffold itself or in attaching nitrogen-based substituents to the aromatic ring of a pre-existing benzamide derivative. youtube.comrsc.org The versatility of this reaction allows for the coupling of a wide range of amines, including hydrazine derivatives, under relatively mild conditions. rsc.org

Aminocarbonylation: This process involves the insertion of carbon monoxide and an amine (or hydrazine) into an aryl halide, facilitated by a palladium catalyst. This provides a direct route to construct the amide or hydrazide functionality on the aromatic ring. researchgate.net Research on palladium-catalyzed aminocarbonylation has shown its utility in preparing benzamide-benzothiazole conjugates, highlighting its potential for creating complex derivatives. researchgate.net

The selection of ligands for the palladium catalyst is crucial in these reactions, as they influence the catalyst's stability, activity, and selectivity.

| Reaction Type | Catalyst/Reagents | Bond Formed | Key Feature | Reference |

| C-H Silylation | Pd(OAc)₂, 8-aminoquinoline | C-Si | Direct functionalization of the benzamide ring. | nih.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst, Lewis base | C-C | N-C bond cleavage of primary benzamides. | acs.org |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | C-N | Synthesis of carbon-nitrogen bonds with amines/aryl halides. | youtube.com |

| Aminocarbonylation | Palladium catalyst, CO | C(O)-N | Direct synthesis of amides/hydrazides from aryl halides. | researchgate.net |

Chiral Synthesis and Resolution Techniques for Enantiomerically Pure this compound Analogues

While this compound itself is achiral, its analogues can possess stereogenic centers, making enantioselective synthesis a critical area of investigation. The development of methods to produce single enantiomers is paramount in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Asymmetric synthesis of chiral amides and hydrazides often relies on transition metal catalysis or organocatalysis.

Asymmetric Hydrogenation: Nickel-catalyzed asymmetric hydrogenation has been effectively used to produce chiral cyclic hydrazines from N-acyl hydrazones with excellent yields and enantioselectivities (up to >99% ee). researchgate.net This demonstrates a viable strategy for creating chiral hydrazine moieties that could be incorporated into analogues of this compound.

Asymmetric Organocatalysis: An enantioselective approach for synthesizing α-hydrazino aldehydes has been developed by merging in situ aerobic dual oxidation with asymmetric organocatalysis. acs.org This method uses simple alcohols and N-Boc hydrazine as starting materials. The resulting chiral aldehydes can be reduced to the corresponding β-hydrazino alcohols with high enantioselectivity (up to 98% ee). acs.org These chiral building blocks are valuable for constructing more complex, enantiomerically pure analogues.

Copper-Catalyzed Reactions: Copper-catalyzed enantioselective synthesis has been reported for producing γ-chiral amides. nih.gov This reductive relay hydroaminocarbonylation strategy employs allylic benzoates and hydroxylamine (B1172632) electrophiles to establish chiral centers remote from the amide bond with high enantioselectivity. nih.gov

Chiral Organocatalysts: Chiral squaramide catalysts have been utilized in asymmetric Michael/alkylation cascade reactions to synthesize nitro-spirocyclopropanes with three adjacent stereocenters, achieving excellent enantiomeric excess (>99% ee) and diastereomeric ratios (>99:1 dr). researchgate.net Such catalysts are part of a growing toolbox for creating complex chiral architectures.

| Method | Catalyst/Reagent | Product Type | Enantioselectivity | Reference |

| Asymmetric Hydrogenation | Ni-(S,S)-Ph-BPE complex | Chiral cyclic hydrazines | Up to >99% ee | researchgate.net |

| Asymmetric Organocatalysis | Organocatalyst | β-Hydrazino alcohols | Up to 98% ee | acs.org |

| Reductive Relay Hydroaminocarbonylation | Cu/(R)-DTBM-Segphos | γ-Chiral amides | Excellent | nih.gov |

| Michael/Alkylation Cascade | Chiral squaramide | Nitro-spirocyclopropanes | Up to >99% ee | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles are increasingly being applied to the synthesis of amides and hydrazides to create more sustainable and environmentally friendly manufacturing processes.

Key green chemistry strategies relevant to the synthesis of this compound and its derivatives include the use of alternative energy sources, eco-friendly solvents, and recoverable catalysts.

Alternative Solvents and Catalysts: A significant focus has been on replacing hazardous organic solvents. Water has been successfully used as a solvent for the synthesis of sulfonyl hydrazides from sulfonyl chlorides and hydrazines, offering a sustainable alternative to traditional methods. researchgate.net Furthermore, studies have explored the use of greener solvents like 4-formylomorpholine (4FM) as effective solubilizers for benzamides, comparing favorably to commonly used aprotic solvents like DMSO and DMF. mdpi.com The use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines represents a greener alternative to coupling reagents that have poor atom economy. sciepub.comwalisongo.ac.id This method generates water as the only byproduct. walisongo.ac.id

Ultrasonic and Mechanochemical Synthesis: The use of ultrasonic irradiation provides a powerful, green technology for chemical synthesis. One reported method describes the rapid and high-yielding synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines under ultrasonic irradiation, using a reusable solid acid catalyst (diatomite earth@IL/ZrCl4). researchgate.net Mechanochemical synthesis, which involves reactions conducted by grinding solids together, often without any solvent, is another efficient green approach used for preparing hydrazones. rsc.org

Catalyst Reusability: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a core principle of green chemistry. The diatomite earth-supported ionic liquid catalyst used in the ultrasonic synthesis of benzamides is one such example of a recoverable and reusable catalyst. researchgate.net

| Green Approach | Methodology | Key Advantages | Reference |

| Green Solvents | Synthesis in water or use of solvents like 4FM. | Reduces use of volatile organic compounds (VOCs). | researchgate.netmdpi.com |

| Alternative Energy | Ultrasonic irradiation. | Reduced reaction times, mild conditions. | researchgate.net |

| Greener Catalysis | Boric acid catalyzed direct amidation. | High atom economy, water as the only byproduct. | sciepub.comwalisongo.ac.id |

| Solvent-Free Synthesis | Mechanochemistry (grinding). | Eliminates the need for solvents, reduces waste. | rsc.org |

| Reusable Catalysts | Solid-supported catalysts. | Simplifies product purification and allows for catalyst recycling. | researchgate.net |

Spectroscopic and Structural Elucidation of 4 Hydrazinocarbonyl Benzamide and Its Analogues

The comprehensive characterization of a chemical compound is fundamental to understanding its properties and reactivity. For 4-(hydrazinocarbonyl)benzamide and its analogues, a suite of advanced analytical techniques is employed to determine their molecular structure, connectivity, and functional group composition. These methods provide an in-depth view of the compound's architecture at the atomic and molecular levels.

Reactivity and Derivatization Chemistry of 4 Hydrazinocarbonyl Benzamide

Reactions Involving the Hydrazinocarbonyl Moiety

The hydrazinocarbonyl group is a rich hub of reactivity, participating in numerous reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. These transformations are fundamental in the synthesis of various heterocyclic systems and other complex organic molecules.

The reaction of 4-(hydrazinocarbonyl)benzamide with aldehydes and ketones in an appropriate solvent, often with acid catalysis, readily affords the corresponding hydrazones. This condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinocarbonyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general reaction scheme is as follows:

Reaction with Aldehydes: 4-(H₂N-NH-CO)-C₆H₄-CONH₂ + R-CHO → 4-(R-CH=N-NH-CO)-C₆H₄-CONH₂ + H₂O

Reaction with Ketones: 4-(H₂N-NH-CO)-C₆H₄-CONH₂ + R₂C=O → 4-(R₂C=N-NH-CO)-C₆H₄-CONH₂ + H₂O

These hydrazone derivatives are often crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds. The formation of the hydrazone linkage introduces a new point of structural diversity, allowing for the incorporation of a wide range of aldehyde and ketone-derived moieties.

| Carbonyl Compound | Resulting Hydrazone Derivative | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | 4-((2-benzylidenehydrazinyl)carbonyl)benzamide | Ethanol (B145695), reflux, catalytic acetic acid |

| Acetophenone | 4-((2-(1-phenylethylidene)hydrazinyl)carbonyl)benzamide | Methanol, reflux, catalytic sulfuric acid |

| 4-Nitrobenzaldehyde | 4-((2-(4-nitrobenzylidene)hydrazinyl)carbonyl)benzamide | Ethanol, reflux, catalytic acetic acid |

The hydrazinocarbonyl moiety of this compound is a key precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles. These reactions typically proceed through the formation of an intermediate which then undergoes cyclization.

Synthesis of 1,3,4-Thiadiazoles:

One common method involves the reaction of this compound with a thiocarbonyl source, such as carbon disulfide, in the presence of a base. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes with the elimination of hydrogen sulfide.

Another route involves the reaction of the corresponding hydrazone with a sulfur-containing reagent. For instance, the reaction of a hydrazone derived from this compound with thioglycolic acid can lead to the formation of a thiazolidinone-substituted thiadiazole.

Synthesis of 1,3,4-Oxadiazoles:

The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through several methods. A common approach is the cyclodehydration of an N,N'-diacylhydrazine intermediate. This can be accomplished by reacting this compound with an acylating agent, followed by treatment with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

Alternatively, oxidative cyclization of hydrazones derived from this compound can also yield 1,3,4-oxadiazoles. Reagents like iron(III) chloride or iodine in the presence of a base are often employed for this transformation.

| Target Heterocycle | Reagents | General Reaction Pathway |

|---|---|---|

| 1,3,4-Thiadiazole (B1197879) | Carbon disulfide, base | Formation of dithiocarbazate followed by cyclization |

| 1,3,4-Oxadiazole (B1194373) | Acyl chloride, dehydrating agent (e.g., POCl₃) | Formation of N,N'-diacylhydrazine followed by cyclodehydration |

The terminal nitrogen of the hydrazinocarbonyl group in this compound is nucleophilic and can readily undergo acylation and sulfonylation reactions with appropriate electrophiles.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of N-acyl-4-(hydrazinocarbonyl)benzamide derivatives. nih.govorganic-chemistry.org This reaction introduces an additional carbonyl group, which can further influence the chemical properties of the molecule.

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base yields N-sulfonyl-4-(hydrazinocarbonyl)benzamide derivatives. tubitak.gov.trnih.gov The resulting sulfonamide linkage is a key functional group in many pharmaceutical compounds.

These reactions provide a straightforward method for introducing a wide variety of acyl and sulfonyl groups, further expanding the chemical space accessible from this compound.

Functionalization of the Benzamide (B126) Core

The benzamide core of this compound is an aromatic ring that can undergo electrophilic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The benzamide group (-CONH₂) is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. wikipedia.orgmakingmolecules.com This is due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. The hydrazinocarbonyl group is also expected to be deactivating. Therefore, electrophilic substitution on this compound is anticipated to be challenging and would likely occur at the positions meta to the benzamide group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comgoogle.comtruman.edu

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst. researchgate.netacs.org

The precise outcome of these reactions on this compound would depend on the specific reaction conditions and the interplay of the directing effects of both the benzamide and hydrazinocarbonyl substituents.

| Reaction | Typical Reagents | Expected Product Orientation |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta to the benzamide group |

| Bromination | Br₂, FeBr₃ | Meta to the benzamide group |

The amide linkage in the benzamide portion of the molecule can also be chemically modified, although these reactions often require more forcing conditions compared to the reactions of the hydrazinocarbonyl moiety.

Hydrolysis: The amide bond can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. nih.gov

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl, H₂SO₄) and water yields 4-(hydrazinocarbonyl)benzoic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: Reaction with a strong base (e.g., NaOH) followed by acidification yields 4-(hydrazinocarbonyl)benzoic acid. stackexchange.com

Hofmann Rearrangement: Primary amides can undergo the Hofmann rearrangement in the presence of bromine and a strong base to yield a primary amine with one less carbon atom. wikipedia.orgyoutube.com Applying this reaction to this compound would be expected to convert the benzamide group to an amino group, yielding 4-aminobenzohydrazide. This reaction proceeds through an isocyanate intermediate. wikipedia.org

N-Alkylation: The nitrogen atom of the benzamide can be alkylated, although this is generally more difficult than the alkylation of amines due to the reduced nucleophilicity of the amide nitrogen. nih.govescholarship.org This transformation typically requires strong bases and alkylating agents. researchgate.netacs.orgnih.gov

Coordination Chemistry: this compound as a Ligand in Metal Complex Formation

Currently, there is a notable lack of specific, peer-reviewed research detailing the synthesis of a broad range of transition metal complexes using this compound as the primary ligand. While it is plausible that such complexes can be formed, the specific reaction conditions, choice of metal salts, and solvents required for the successful synthesis with various transition metals (e.g., iron, cobalt, nickel, zinc) have not been systematically investigated or reported.

Due to the absence of synthesized and characterized complexes, the specific binding modes of this compound to different metal centers have not been experimentally determined. Potential coordination sites include the oxygen and nitrogen atoms of the hydrazide and amide moieties. The exact nature of the coordination (e.g., monodentate, bidentate, bridging) and the resulting stoichiometry of the metal-ligand complexes remain speculative without concrete crystallographic or spectroscopic data.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on this compound are not publicly available. Research employing methods such as Density Functional Theory (DFT), molecular docking, QSAR, and pharmacophore modeling has been conducted on various other benzamide and hydrazide derivatives, but not on this particular compound.

Therefore, it is not possible to provide the specific data and detailed research findings for this compound as requested in the article outline. The required information, including HOMO-LUMO energy gaps, molecular electrostatic potential maps, predicted spectroscopic properties, and results from docking, QSAR, or pharmacophore models for this exact molecule, is not present in the current body of scientific publications.

Computational and Theoretical Studies of 4 Hydrazinocarbonyl Benzamide

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This methodology allows researchers to gain insights into the conformational flexibility of a molecule, which describes the different spatial arrangements of its atoms that can be adopted through rotation around single bonds. Understanding these conformations is crucial as they can significantly influence a molecule's biological activity and physical properties.

Furthermore, MD simulations are instrumental in examining the binding dynamics between a ligand, such as 4-(hydrazinocarbonyl)benzamide, and a biological target, like a protein. These simulations can reveal the key interactions, energetics, and stability of the ligand-protein complex, providing valuable information for drug design and development.

However, at present, there are no specific published studies that have employed molecular dynamics simulations to investigate the conformational landscape or the binding behavior of this compound. While research exists for other benzamide (B126) and hydrazone derivatives, the unique structural combination of the benzamide and hydrazinocarbonyl moieties in this compound means that direct extrapolation of findings from other molecules would be speculative.

Due to the absence of specific research data, a data table summarizing simulation parameters and findings for this compound cannot be generated.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, often employing quantum mechanical methods like Density Functional Theory (DFT), are essential for understanding the intricate details of chemical reactions at the molecular level. Such studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of how a molecule is synthesized or how it might degrade.

For this compound, theoretical investigations into its formation (synthesis) and potential degradation pathways are crucial for optimizing its production and understanding its stability and metabolic fate. These studies could provide valuable information on the thermodynamics and kinetics of the reactions involved.

Unfortunately, a thorough review of the scientific literature did not reveal any theoretical studies focused on the reaction mechanisms involving this compound. While computational studies on the reaction mechanisms of related compounds, such as isonicotinic acid hydrazide and other benzamide derivatives, have been published, this information cannot be directly applied to this compound due to differences in electronic structure and reactivity.

Consequently, a data table presenting calculated activation energies or other relevant theoretical data for the reaction mechanisms of this compound cannot be provided.

Biological Activity and Mechanistic Investigations of 4 Hydrazinocarbonyl Benzamide Derivatives

Enzyme Inhibition Studies

The structural features of 4-(hydrazinocarbonyl)benzamide derivatives, including hydrogen bond donors and acceptors and a rigid aromatic core, make them suitable candidates for fitting into the active sites of various enzymes.

Inhibitors of soluble epoxide hydrolase (sEH) are investigated for their potential in treating hypertension and inflammation. The sEH enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally beneficial cardiovascular effects. By inhibiting sEH, the levels of EETs can be maintained, leading to therapeutic benefits.

A series of 4-benzamidobenzoic acid hydrazide derivatives have been designed and evaluated as novel sEH inhibitors. The design of these compounds was based on a pharmacophore model where the amide group serves as the primary pharmacophore (P1), the hydrazide group acts as a novel secondary pharmacophore (P2), and these are connected by a phenyl spacer. Most of the synthesized compounds in this series demonstrated considerable in-vitro sEH inhibitory activity when compared to the standard inhibitor, 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA). The most potent compound identified was 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, which exhibited a 72% inhibitory activity against the sEH enzyme.

| Compound | Structure | sEH % Inhibition |

|---|---|---|

| 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid | Cl-Ph-CO-NH-Ph-CO-NH-NH-CO-(CH₂)₂-COOH | 72% |

| AUDA (Reference) | Adamantyl-NH-CO-NH-(CH₂)₁₁-COOH | Reference Inhibitor |

Based on the available scientific literature, specific studies detailing the inhibitory activity of this compound derivatives against secretory phospholipase A2 (sPLA2) or Proteinase K could not be identified. While the broader benzamide (B126) class of molecules has been investigated for the inhibition of various proteases, research has not specifically focused on the this compound scaffold for these particular enzymes.

Derivatives of benzohydrazide (B10538) have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased in the brain.

One study focused on 2-(benzamido) benzohydrazide derivatives, which share a similar structural motif. These compounds were found to be potent dual inhibitors of both AChE and BChE. nih.gov Notably, certain derivatives showed inhibitory potencies (IC₅₀ values) comparable to the standard drug, donepezil. nih.gov For instance, compound 06 in the study, (E)-N-(2-(2-(4-Bromobenzylidene)hydrazinecarbonyl)phenyl)benzamide, and compound 13 , (E)-N-(2-(2-(2,4-Dichlorobenzylidene)hydrazinecarbonyl)phenyl)benzamide, demonstrated significant inhibition against both enzymes. nih.gov Another derivative, compound 11 ((E)-N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide), showed selective inhibition against BChE. nih.gov

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| (E)-N-(2-(2-(4-Bromobenzylidene)hydrazinecarbonyl)phenyl)benzamide | 0.09 ± 0.05 | 0.14 ± 0.05 |

| (E)-N-(2-(2-(2,4-Dichlorobenzylidene)hydrazinecarbonyl)phenyl)benzamide | 0.11 ± 0.03 | 0.10 ± 0.06 |

| (E)-N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | - | 0.12 ± 0.09 |

| Donepezil (Reference) | 0.10 ± 0.02 | 0.14 ± 0.03 |

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives and related benzamides can influence cellular functions by interacting with components of signaling cascades, such as receptors and protein complexes.

The benzamide scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a variety of cellular receptors.

Dopamine (B1211576) Receptors: Certain benzamide derivatives have been investigated as ligands for dopamine receptors. Structure-activity relationship studies on a class of substituted benzamides revealed that modifications to the benzamide ring could mediate interactions with specific residues in the D4 dopamine receptor, suggesting a pathway to develop subtype-selective ligands.

Muscarinic Receptors: A 4-hydroxy-furanyl-benzamide derivative was shown to exert biological activity on left ventricular pressure through the activation of the M₂-muscarinic receptor and the nitric oxide synthase enzyme. This suggests that specific benzamide derivatives can modulate cardiovascular function via G-protein coupled receptor pathways.

Opioid Receptors: N-substituted benzamide analogues have been synthesized and evaluated as selective kappa opioid receptor antagonists. These studies led to the identification of potent and selective antagonists, demonstrating that the benzamide core can be tailored to target specific opioid receptor subtypes.

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a challenging class of targets for small molecules. The benzamide scaffold has been incorporated into molecules designed to disrupt these interactions.

One key example is the targeting of the bacterial cell division protein FtsZ. FtsZ polymerizes to form the Z-ring, a crucial step in bacterial cytokinesis. Benzamide derivatives have been developed that inhibit this process. These compounds bind to FtsZ, disrupting its polymerization and blocking cell division, which ultimately leads to a bacteriostatic or bactericidal effect. Computational docking studies have helped to elucidate the binding mode of these benzamide compounds in the interdomain active site of the FtsZ protein, confirming their on-target activity.

Antimicrobial Activities

The structural framework of this compound derivatives has proven to be a versatile scaffold for the development of new antimicrobial agents. The presence of the azometine group (-NHN=CH-) is crucial for their biological activity, and modifications to this structure have been extensively studied to enhance their efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy (e.g., against P. aeruginosa, Serratia, S. mutans, E. faecalis)

Hydrazide-hydrazone derivatives have demonstrated a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Certain synthesized compounds have shown potent bactericidal effects, with Minimum Inhibitory Concentration (MIC) values indicating high efficacy. For instance, some derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli. The evaluation of steroidal hydrazone derivatives showed low to moderate activity against several bacterial strains, including resistant strains of P. aeruginosa and E. coli. Similarly, novel derivatives of 1,2,3-thiadiazole (B1210528) containing a hydrazide-hydrazone moiety showed a bactericidal effect against nearly all tested strains, with MIC values ranging from 1.95 µg/mL for Staphylococcus spp. to 15.62 µg/mL for Enterococcus faecalis.

Table 1: Antibacterial Efficacy of Selected Hydrazone Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole Hydrazide-Hydrazone | E. faecalis ATCC 29212 | 15.62 | |

| 1,2,3-Thiadiazole Hydrazide-Hydrazone | Staphylococcus aureus ATCC 25923 | 1.95 | |

| Pyrimidine (B1678525) Hydrazide-Hydrazone | E. coli | 12.5 | |

| Pyrimidine Hydrazide-Hydrazone | S. aureus | 6.25 | |

| Steroidal Hydrazone | P. aeruginosa (resistant) | Moderate Activity |

Antimycobacterial Activity (e.g., against M. tuberculosis H37Rv)

Derivatives of this compound have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), including the H37Rv strain. A series of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones demonstrated significant antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.07 to 0.32 µM, comparable to the frontline drug isoniazid. Specifically, a 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative showed the highest activity with a MIC of 0.0730 µM.

Furthermore, nitrobenzamide derivatives have been identified as potent anti-TB agents. N-benzyl 3,5-dinitrobenzamides and N-(pyridine-2-yl) methyl analogues exhibited excellent activity (MIC: < 0.016 μg/mL) against the drug-sensitive Mtb H37Rv strain as well as drug-resistant clinical isolates. The mechanism for some of these derivatives is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway.

Table 2: Antimycobacterial Activity of Selected Derivatives against M. tuberculosis H37Rv

| Compound Class/Derivative | Activity (MIC) | Reference |

|---|---|---|

| 4-Hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole hydrazone (3d) | 0.0730 µM | |

| Sulfonyl hydrazone (5g) | 0.0763 µM | |

| Sulfonyl hydrazone (5k) | 0.0716 µM | |

| N-benzyl 3,5-dinitrobenzamide (B1662146) (A6) | < 0.016 µg/mL | |

| N-(pyridine-2-yl) methyl analogue (C4) | < 0.016 µg/mL | |

| 4-Fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide (3a) | High Inhibitory Activity |

Antifungal Efficacy

The antifungal potential of hydrazone derivatives has been well-documented against a variety of fungal pathogens. Studies have shown that these compounds can be effective against several Candida species, which are common causes of opportunistic fungal infections. For example, hydrazine-based compounds have demonstrated fungicidal activity against Candida albicans, including drug-resistant clinical isolates. The mechanism of action for some derivatives involves increasing the permeability of the fungal cell membrane, leading to cell damage.

In agricultural applications, benzoylurea (B1208200) derivatives containing a pyrimidine moiety have shown significant in vitro antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. Similarly, certain quinoxaline (B1680401) derivatives displayed potent activity against Rhizoctonia solani, with efficacy superior to the commercial fungicide azoxystrobin.

Table 3: Antifungal Efficacy of Selected Derivatives

| Compound Class | Fungal Strain | Activity/Efficacy | Reference |

|---|---|---|---|

| Hydrazine-based compounds | Candida albicans (drug-resistant) | Highly effective | |

| Benzoylurea derivative (4l) | Rhizoctonia solani | EC50 = 5.21 µg/mL | |

| Benzoylurea derivative (4l) | Botrytis cinerea | 50.15% inhibition at 50 µg/mL | |

| Quinoxaline derivative (5j) | Rhizoctonia solani | EC50 = 8.54 µg/mL | |

| Pyrazol-5-yl-benzamide derivative (4d) | Botrytis cinerea | EC50 = 0.95 mg/L |

Anti-biofilm Activities

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. Derivatives of this compound have shown promise in combating these structures. Hydrazone derivatives have been shown to decrease biofilm formation in Candida species. Some natural compounds have demonstrated the ability to significantly reduce biofilm formation in rapidly growing mycobacteria at their minimal inhibition concentrations.

Benzimidazolium salts, which can be structurally related to benzamide derivatives, are reported to be potent agents that can both prevent the formation of and disrupt mature biofilms of methicillin-resistant Staphylococcus aureus (MRSA). Similarly, certain benzenesulfonamide (B165840) derivatives exhibited significant inhibition of biofilm formation in S. aureus. The mechanism of some anti-biofilm agents is linked to the disruption of the biofilm matrix and bacterial cell membranes.

Antiviral Activities (e.g., against Hepatitis B Virus, Chikungunya Virus)

The therapeutic potential of benzamide derivatives extends to antiviral applications, with significant research focused on their activity against Hepatitis B Virus (HBV) and Chikungunya Virus (CHIKV).

A group of benzamide (BA) derivatives were discovered to significantly reduce the amount of cytoplasmic HBV DNA. Mechanistic studies revealed that these compounds function as capsid assembly modulators. They specifically interact with the HBV core protein, promoting the formation of empty capsids and thereby disrupting the viral replication cycle. This mechanism targets a critical step in viral maturation, making these compounds promising candidates for HBV therapy.

Several studies have also identified benzamide and related derivatives as inhibitors of the Chikungunya Virus. Thiazolbenzamide derivatives, for instance, have been identified as potential inhibitors of the CHIKV nsP2 protease, an enzyme essential for viral replication. Molecular docking studies suggest that these compounds may block the active site of the nsP2 protease. Other benzothiazole (B30560) derivatives have demonstrated potent CHIKV inhibition by acting at the post-entry stage of the viral life cycle, with some compounds showing multi-stage activity by interfering with the virus through virucidal effects and by inhibiting viral entry.

Anticancer Potential and Cytotoxicity Studies

Derivatives based on the benzamide and benzohydrazide scaffold have been extensively synthesized and evaluated for their anticancer properties against various human cancer cell lines.

A series of hydrazone derivatives of 2-(benzamido) benzohydrazide were synthesized and evaluated for cytotoxicity, showing high cell viability (greater than 80%) in normal Caco-2 cells, suggesting they can be safely used as drugs. In contrast, other derivatives have shown significant cytotoxic activity against cancer cells. For example, oxamide-hydrazone hybrid derivatives have demonstrated a significant in vitro anti-proliferative effect on triple-negative breast cancer cell lines, such as MDA-MB-231 and 4T1. Compound 7k, a derivative with a 2-hydroxybenzylidene structure, was particularly potent against MDA-MB-231 cells, causing cell death through G1/S cell cycle arrest.

Similarly, 4-chlorobenzhydrylpiperazine derivatives, which incorporate a carboxamide moiety, were found to be cytotoxic against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. Studies on 4-hydroxybenzamide (B152061) analogues also revealed cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells.

Table 4: Anticancer Activity of Selected Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Oxamide-hydrazone hybrid (7k) | MDA-MB-231 (Breast) | 7.73 ± 1.05 µM (72h) | |

| Oxamide-hydrazone hybrid (7k) | 4T1 (Breast) | 1.82 ± 1.14 µM (72h) | |

| 4-Hydroxybenzamide analogue (E) | MCF-7 (Breast) | 5.0 µg/mL | |

| 4-Hydroxybenzamide analogue (E) | MDA-MB-231 (Breast) | 5.0 µg/mL | |

| Thiazol-4-one-benzenesulfonamide (4e) | MDA-MB-231 (Breast) | 3.58 µM | |

| Thiazol-4-one-benzenesulfonamide (4e) | MCF-7 (Breast) | 4.58 µM |

Induction of Apoptosis

A key area of investigation for this compound derivatives is their capacity to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. Studies have shown that certain synthesized molecules based on this scaffold can trigger apoptosis and cause cell cycle arrest at the G1 and G2/M transition phases in carcinoma cell lines.

Further mechanistic studies on related benzamide compounds have provided more detailed insights. For instance, W-H4, a tetrahydroindazolone-substituted benzamide, has been shown to initiate both caspase-dependent and intrinsic apoptosis. This process is accompanied by the modulation of Bcl-2 family proteins, which are crucial regulators of the apoptotic pathway, and a notable decrease in the mitochondrial membrane potential, a key event in the initiation of intrinsic apoptosis. Similarly, other complex hybrids incorporating a benzamide structure have been found to arrest the cell cycle in the G0/G1 phase and mediate cell apoptosis in human cancer cells.

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of these derivatives has been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of activity. For example, certain hydrazone-bearing benzamide derivatives exhibited promising inhibitory concentrations against ovarian (OVCAR-3) and prostate (PC-3) cancer cell lines. Another study highlighted a derivative, 4-hydrazinylphenyl benzenesulfonate, which showed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value in the nanomolar range (9.32 nM).

The antiproliferative activity has been documented across numerous cell lines, including colon (HCT-116), liver (HePG-2), and breast (MCF-7) cancer cells, with some derivatives showing IC50 values as low as 4.92 µM. Further research on N-acyl hydrazone and related oxadiazole derivatives confirmed their cytotoxic effects against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines, with hydrazone derivatives generally showing greater efficacy against A-549 and PC-3 cells.

Table 1: Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Reported IC50 Value (µM) |

|---|---|---|

| Derivative 24 | HCT-116 | 12.83 ± 0.9 |

| Derivative 24 | HePG-2 | 9.07 ± 0.8 |

| Derivative 24 | MCF-7 | 4.92 ± 0.3 |

| Hydrazone 1e | A-549 | 13.39 |

| Hydrazone 1d | PC-3 | 9.38 |

| Oxadiazole 2l | MDA-MB-231 | 22.73 |

Antioxidant Activity Evaluation (e.g., DPPH, ABTS, CUPRAC methods)

The antioxidant properties of compounds related to this compound have been assessed using various in vitro assays. These methods measure the ability of a compound to neutralize free radicals or reduce oxidizing agents.

In a study of 4-hydrazinobenzoic acid derivatives, compounds were tested using 1,1-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS), and other antioxidant assays. Several derivatives showed superior antioxidant activity. For instance, compounds 3 and 5–9 exhibited potent DPPH radical scavenging activity (70–72%) at a concentration of 20 μg/mL, compared to the standard butylated hydroxylanisole (BHA). In the ABTS assay, compounds 1–10 demonstrated very high free radical quenching activity (80–85%), which was comparable to that of BHA (85%). The hydroxyl-methoxy derivative (compound 3) showed the highest ABTS radical quenching activity (85.19 ± 0.17%), nearly identical to BHA.

Another study on hydrazone derivatives evaluated their antioxidant capacity using DPPH, ABTS, and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) methods. While the activities in DPPH and ABTS assays were lower than the standards, the molecules showed better results in the CUPRAC reducing assay, with IC50 values ranging from 30.29 to 59.43 µM. Notably, one compound (2b) had a higher activity in the CUPRAC assay than the standard BHA.

Table 2: Antioxidant Activity of Selected Hydrazino/Hydrazone Derivatives

| Compound Series | Assay Method | Activity | Standard |

|---|---|---|---|

| 4-hydrazinobenzoic acid derivs. (3, 5-9) | DPPH | 70-72% scavenging at 20 µg/mL | BHA (92%) |

| 4-hydrazinobenzoic acid derivs. (1-10) | ABTS | 80-85% scavenging at 20 µg/mL | BHA (85%) |

Pharmacological Profile and Structure-Activity Relationship (SAR) Studies

The benzamide and hydrazide pharmacophores are present in a wide range of biologically active compounds, contributing to activities such as anticancer, enzyme inhibition, antimicrobial, and anticonvulsant effects. Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their pharmacological profile and for designing more potent and selective agents.

Identification of Key Structural Features for Specific Bioactivities

SAR studies have identified several key structural features responsible for the biological activities of these compounds. The core benzamide moiety linked to a hydrazone (-CONH-N=CH-) or a sulfonamide group is often essential for activity. The hydrazone unit, for instance, is a recognized bioactive pharmacophore used in the design of antitumor agents.

Quantitative Structure-Activity Relationship (QSAR) studies on benzylidene hydrazine (B178648) benzamide derivatives have been conducted to develop models that predict anticancer activity against lung cancer cell lines. The resulting QSAR equation revealed that descriptors such as Log S (solubility) and MR (molar refractivity) are significantly correlated with the biological activity. This indicates that both the electronic and steric properties of the molecule are critical for its cytotoxic effects, providing a tool to design new structures with potentially higher potency.

Influence of Substituents on Biological Efficacy

The type and position of substituents on the aromatic rings of this compound derivatives have a profound impact on their biological efficacy.

For Enzyme Inhibition: In a series of benzenesulfonamides carrying a benzamide moiety, the nature of the sulfonamide group was critical. Derivatives with secondary sulfonamides demonstrated more potent inhibitory effects on the acetylcholinesterase (AChE) enzyme, whereas the primary sulfonamide derivative was generally more effective against human carbonic anhydrase (hCA) I and II isoenzymes.

For Antioxidant Activity: The presence of specific substituents can enhance antioxidant power. For example, a hydrazone derivative featuring an electron-withdrawing nitro group at the ortho position of an aromatic ring showed higher antioxidant activity in the CUPRAC assay compared to other derivatives and even surpassed the standard BHA.

For Anticancer Activity: The substitutions on the benzylidene portion of benzylidene hydrazine benzamides are a key determinant of their anticancer potency. The variation in these substituents leads to different levels of activity against cancer cell lines, which has been successfully modeled using QSAR techniques to guide further drug development.

Advanced Applications of 4 Hydrazinocarbonyl Benzamide in Research

Use as a Research Tool in Biochemical and Cellular Studies

While specific, widespread applications of 4-(hydrazinocarbonyl)benzamide as a standalone research tool in biochemical and cellular studies are not extensively documented in publicly available literature, its structural motifs are present in molecules designed for biological investigation. The hydrazide group is a known reactive handle for bioconjugation, allowing for the linkage of molecules to proteins, nucleic acids, or other biomolecules. This functionality is crucial for the development of probes to study cellular processes or for the creation of targeted therapeutic agents.

The benzamide (B126) structure is a common feature in many biologically active compounds. Its presence in a research tool could influence cell permeability and interaction with intracellular targets. For instance, derivatives of benzamide have been investigated for their inhibitory effects on various enzymes. Therefore, this compound could serve as a foundational scaffold for the development of novel enzyme inhibitors or modulators for biochemical assays.

Integration in Materials Science for Novel Material Development

In the realm of materials science, the bifunctional nature of this compound presents opportunities for the development of novel polymers and materials. The amide and hydrazide functionalities can participate in polymerization reactions, leading to the formation of polyamides, polyhydrazides, or other copolymers with unique properties.

The presence of hydrogen bonding donors and acceptors in its structure suggests that materials derived from this compound could exhibit interesting self-assembly properties. This could be exploited in the design of supramolecular structures, gels, or liquid crystals. The aromatic ring contributes to thermal stability and rigidity in a polymer backbone.

Research into materials incorporating similar structures has shown potential for applications in areas such as high-performance fibers, films, and coatings. The specific properties of materials derived from this compound would be dependent on the co-monomers used and the polymerization conditions.

Table 1: Potential Contributions of this compound Moieties to Material Properties

| Structural Feature | Potential Contribution to Material Properties |

| Benzamide Group | Thermal stability, rigidity, hydrogen bonding |

| Hydrazinocarbonyl Group | Reactivity for cross-linking, metal chelation, hydrogen bonding |

| Aromatic Ring | Enhanced mechanical strength, thermal resistance |

Role as Building Blocks in the Synthesis of Complex Bioactive Molecules

The most significant and documented application of this compound and its derivatives is as a versatile building block in the synthesis of more complex and often biologically active molecules. The hydrazide moiety is a key functional group for the construction of various heterocyclic rings, which are prevalent in many pharmaceutical agents.

For example, hydrazides can react with dicarbonyl compounds to form pyridazines, with β-ketoesters to yield pyrazolones, and with isothiocyanates to produce thiosemicarbazides, which can be further cyclized into thiadiazoles. These heterocyclic systems are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

The synthesis of various bioactive compounds often starts with a core structure that is then elaborated. This compound provides a readily available scaffold containing both an aromatic ring and a reactive hydrazide, making it an attractive starting material for medicinal chemists.

Table 2: Examples of Heterocyclic Systems Synthesized from Hydrazide Precursors

| Reactant | Resulting Heterocyclic System | Potential Biological Activities |

| 1,2-Dicarbonyl compounds | Pyridazines | Antihypertensive, Anticonvulsant |

| β-Ketoesters | Pyrazolones | Analgesic, Anti-inflammatory |

| Isothiocyanates | Thiadiazoles | Antimicrobial, Anticancer |

| α,β-Unsaturated ketones | Pyrazolines | Antidepressant, Antitumor |

Q & A

Q. What in vivo models validate the neuroprotective potential of benzamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.